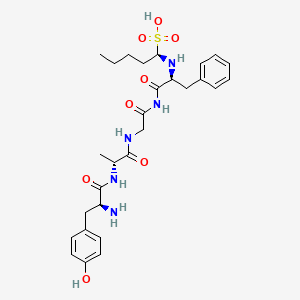
Enkephalin sulfonic acid, ala(2)-nle(5)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enkephalin sulfonic acid, ala(2)-nle(5)-, is a synthetic analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. Enkephalin sulfonic acid, ala(2)-nle(5)-, is designed to be more stable and potent than its natural counterparts, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin sulfonic acid, ala(2)-nle(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of enkephalin sulfonic acid, ala(2)-nle(5)-, follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Enkephalin sulfonic acid, ala(2)-nle(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Standard peptide synthesis reagents like HBTU, DIC, and TFA.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
Scientific Research Applications
Enkephalin sulfonic acid, ala(2)-nle(5)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotion through opioid receptors.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new peptide-based drugs and therapies.
Mechanism of Action
Enkephalin sulfonic acid, ala(2)-nle(5)-, exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways, leading to the modulation of pain and emotional responses. The peptide’s stability and potency make it a valuable tool for studying these pathways in detail.
Comparison with Similar Compounds
Similar Compounds
Leu-enkephalin: A naturally occurring enkephalin with a similar structure but less stability.
Met-enkephalin: Another natural enkephalin with a different amino acid sequence.
D-Ala2, D-Leu5-enkephalin (DADLE): A synthetic analog with enhanced stability and potency.
Uniqueness
Enkephalin sulfonic acid, ala(2)-nle(5)-, is unique due to its enhanced stability and potency compared to natural enkephalins. This makes it particularly useful in research and potential therapeutic applications where stability is crucial.
Properties
CAS No. |
75829-10-6 |
|---|---|
Molecular Formula |
C28H39N5O8S |
Molecular Weight |
605.7 g/mol |
IUPAC Name |
(1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1 |
InChI Key |
NSDRIJPETPCTKU-CSILHSIFSA-N |
Isomeric SMILES |
CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Canonical SMILES |
CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















